4-[(2E)-2-benzylidenehydrazinyl]-6-methoxy-2-phenylpyrimidine
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Overview
Description
BENZALDEHYDE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZALDEHYDE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE typically involves the condensation reaction between benzaldehyde and 1-(6-methoxy-2-phenyl-4-pyrimidinyl)hydrazine. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction proceeds smoothly, yielding the desired hydrazone product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
BENZALDEHYDE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone to the corresponding amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
BENZALDEHYDE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as an anticancer agent and for its antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of BENZALDEHYDE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
BENZALDEHYDE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE: shares similarities with other hydrazones, such as:
Uniqueness
The uniqueness of BENZALDEHYDE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE lies in its specific structural features and the presence of the pyrimidinyl group, which can impart distinct biological and chemical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16N4O |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-6-methoxy-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C18H16N4O/c1-23-17-12-16(22-19-13-14-8-4-2-5-9-14)20-18(21-17)15-10-6-3-7-11-15/h2-13H,1H3,(H,20,21,22)/b19-13+ |
InChI Key |
AKHALRULFDLMNW-CPNJWEJPSA-N |
Isomeric SMILES |
COC1=NC(=NC(=C1)N/N=C/C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=NC(=NC(=C1)NN=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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